

# **Application Notes and Protocols: Jones Oxidation of Primary and Secondary Alcohols**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chromium chromate (H2CrO4)	
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#### Introduction

The Jones oxidation is a widely utilized method in organic synthesis for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.[1][2] Named after its developer, Sir Ewart Jones, this reaction employs a solution of chromium trioxide (CrO<sub>3</sub>) in aqueous sulfuric acid, commonly known as the Jones reagent.[1] The oxidation is typically performed in acetone as a solvent.[1] It is a powerful and often high-yielding transformation, valued for its simplicity and the use of inexpensive and readily available reagents.[1]

Primary alcohols are initially oxidized to aldehydes, which, in the aqueous acidic conditions of the reaction, are rapidly hydrated to gem-diols and subsequently oxidized to carboxylic acids. [2][3] Secondary alcohols are efficiently converted to the corresponding ketones.[4] Tertiary alcohols are resistant to oxidation under Jones conditions.[2] A notable feature of the Jones oxidation is the distinct color change from the orange-red of the Cr(VI) reagent to the green of the Cr(III) species, which provides a convenient visual indicator of reaction progress.[3]

Despite its utility, a significant drawback of the Jones oxidation is the use of carcinogenic chromium(VI) compounds, which necessitates careful handling and disposal procedures.[1] Consequently, a variety of milder and more selective oxidizing agents have been developed.[1] Nevertheless, the Jones oxidation remains a valuable tool in the chemist's arsenal, particularly for small-scale preparations and when a strong, reliable oxidant is required.

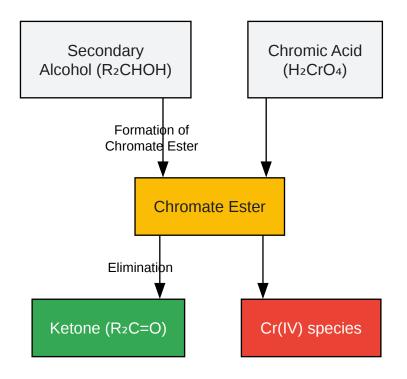


#### **Reaction Mechanism**

The Jones oxidation proceeds through the formation of a chromate ester intermediate. The acidic conditions protonate the chromic acid, making it a more reactive electrophile. The alcohol then attacks the chromium atom, and after a series of proton transfers, a chromate ester is formed. The oxidation step involves the removal of a proton from the carbon bearing the oxygen by a base (typically water), leading to the formation of the carbonyl compound and a chromium(IV) species.

### Oxidation of a Secondary Alcohol to a Ketone

The oxidation of a secondary alcohol stops at the ketone stage as there are no further protons on the carbonyl carbon to be removed.[4]



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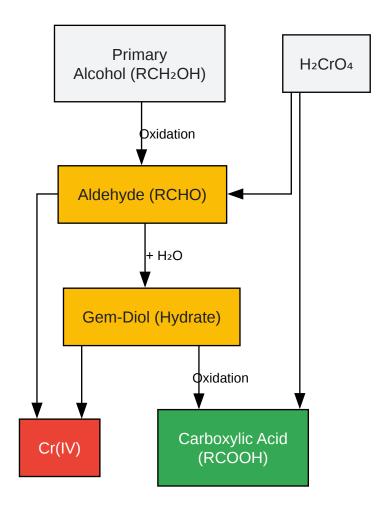
Caption: Oxidation of a secondary alcohol.

### Oxidation of a Primary Alcohol to a Carboxylic Acid

Primary alcohols are first oxidized to aldehydes. The aldehyde then forms a hydrate in the presence of water, which is subsequently oxidized to the carboxylic acid via a similar chromate



ester mechanism.[2]



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Caption: Oxidation of a primary alcohol.

### **Data Presentation**

The following tables summarize the reaction conditions and yields for the Jones oxidation of various primary and secondary alcohols.

## **Table 1: Oxidation of Primary Alcohols to Carboxylic Acids**



Substrate	Product	Reaction Time	Temperature (°C)	Yield (%)
Benzyl alcohol	Benzoic acid	4 h	<30	>90
4-Methoxybenzyl alcohol	4- Methoxybenzoic acid	15 min	Room Temp	92
1-Heptanol	Heptanoic acid	1 h	25	85
1-Octanol	Octanoic acid	1.5 h	25	91
Cyclohexylmetha nol	Cyclohexanecarb oxylic acid	2 h	25	88

**Table 2: Oxidation of Secondary Alcohols to Ketones** 



Substrate	Product	Reaction Time	Temperature (°C)	Yield (%)
2-Octanol	2-Octanone	30 min	25	92
Cyclohexanol	Cyclohexanone	2 h	25	86
Menthol	Menthone	1 h	25	95
Borneol	Camphor	1 h	25	94
4-tert- Butylcyclohexan ol	4-tert- Butylcyclohexan one	1 h	25	93
9α-Bromo-5α- androstane- 3β,11β,17β-triol	9α-Bromo-5α- androstane- 3,11,17-trione	-	Room Temp	80
9α-Chloro-5α- androstane- 3β,11β,17β-triol	9α-Chloro-5α- androstane- 3,11,17-trione	-	Room Temp	85
9α-Fluoro-5α- androstane- 3β,11β,17β-triol	9α-Fluoro-5α- androstane- 3,11,17-trione	-	Room Temp	81

## **Experimental Protocols**

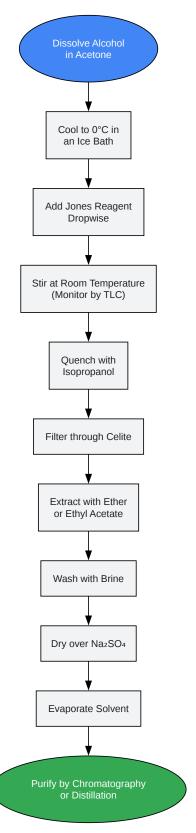
Caution: Chromium(VI) compounds are highly toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

## **Preparation of Jones Reagent**

- In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
- Carefully and slowly, with stirring, add this mixture to 50 mL of water.
- Allow the solution to cool to room temperature. The final volume is approximately 73 mL.



## **General Experimental Workflow**



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Caption: General workflow for Jones oxidation.

## Protocol 1: Oxidation of a Primary Alcohol to a Carboxylic Acid (e.g., Benzyl Alcohol to Benzoic Acid)

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a
  dropping funnel, dissolve benzyl alcohol (5.4 g, 50 mmol) in 100 mL of acetone. Cool the
  flask in an ice-water bath.
- Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The temperature should be maintained below 30°C.[5] A color change from orange-red to green should be observed. Continue adding the reagent until the orangered color persists.
- Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.
- Isolation: Remove the acetone by rotary evaporation. Add 100 mL of water to the residue and extract the aqueous layer with three 50 mL portions of diethyl ether.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization.

# Protocol 2: Oxidation of a Secondary Alcohol to a Ketone (e.g., Cyclohexanol to Cyclohexanone)

- Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place a solution of cyclohexanol (20.0 g, 0.2 mol) in 100 mL of acetone.
- Addition of Jones Reagent: Cool the flask to 15-20°C using a water bath. Add the Jones
  reagent dropwise from the dropping funnel at a rate that maintains the reaction temperature
  between 25-30°C. The addition typically takes about 2 hours.



- Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes.
- Workup: Add 100 mL of water to the reaction mixture and separate the two layers. Extract the aqueous layer with two 50 mL portions of ether.
- Purification: Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting crude cyclohexanone can be purified by distillation.

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- To cite this document: BenchChem. [Application Notes and Protocols: Jones Oxidation of Primary and Secondary Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15473665#jones-oxidation-of-primary-and-secondary-alcohols-using-chromic-acid]

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